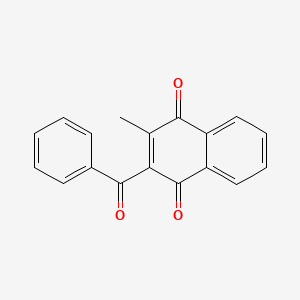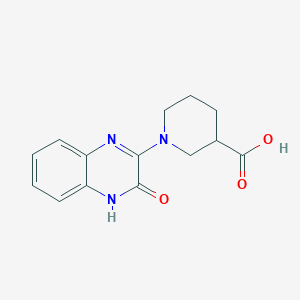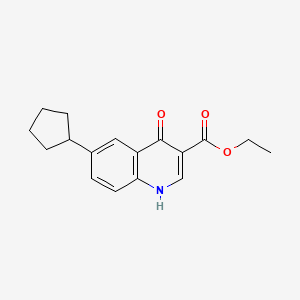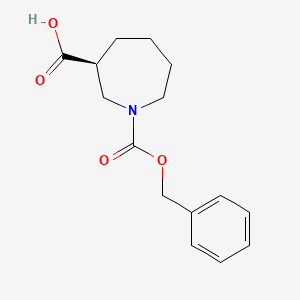
1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, metal-catalyzed reactions and catalyst-free processes in water have been explored for the synthesis of isoquinoline derivatives . These methods are designed to be environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted isoquinolines, which have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 1-((2-Carbamothioylhydrazono)methyl)isoquinoline-5-carboxylic acid is unique due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
31181-06-3 |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
1-[(Z)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2S/c13-12(19)16-15-6-10-8-2-1-3-9(11(17)18)7(8)4-5-14-10/h1-6H,(H,17,18)(H3,13,16,19)/b15-6- |
InChI-Schlüssel |
GSVQKYQAZGCFJO-UUASQNMZSA-N |
Isomerische SMILES |
C1=CC2=C(C=CN=C2/C=N\NC(=S)N)C(=C1)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11845077.png)


![Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
![5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11845093.png)


![(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane](/img/structure/B11845108.png)

amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)


![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)
